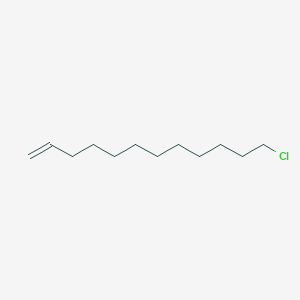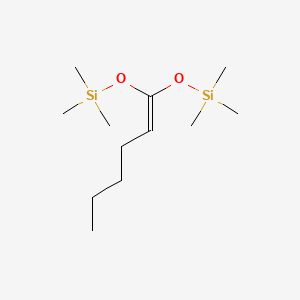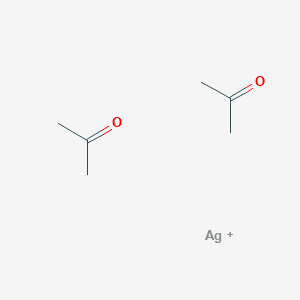
silver;propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetone is a colorless, volatile, and flammable liquid with a characteristic fruity odor . It is widely used as a solvent and in the production of various chemicals . The combination of silver with acetone can lead to unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver;propan-2-one can be synthesized through the reaction of silver nitrate with acetone in the presence of a reducing agent. The reaction typically involves mixing silver nitrate with acetone and adding a reducing agent such as sodium borohydride or hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The final product is purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Silver;propan-2-one undergoes various chemical reactions, including:
Oxidation: Acetone can be oxidized to form acetic acid or other oxidation products.
Reduction: Silver ions can be reduced to metallic silver in the presence of a reducing agent.
Substitution: Acetone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Metallic silver and reduced organic products.
Substitution: Substituted acetone derivatives.
Scientific Research Applications
Silver;propan-2-one has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in wound dressings and antimicrobial coatings.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of silver;propan-2-one involves the interaction of silver ions with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects . The acetone component can act as a solvent, enhancing the penetration of silver ions into biological tissues .
Comparison with Similar Compounds
Similar Compounds
Propan-2-one (Acetone): A simple ketone used as a solvent and in chemical synthesis.
Silver Nitrate: A silver salt with strong antimicrobial properties.
Silver Acetate: A silver salt used in various chemical reactions and as an antimicrobial agent.
Uniqueness
Silver;propan-2-one combines the properties of both silver ions and acetone, leading to unique applications in antimicrobial treatments and chemical synthesis. Its ability to act as both a solvent and an antimicrobial agent makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
128904-00-7 |
|---|---|
Molecular Formula |
C6H12AgO2+ |
Molecular Weight |
224.03 g/mol |
IUPAC Name |
silver;propan-2-one |
InChI |
InChI=1S/2C3H6O.Ag/c2*1-3(2)4;/h2*1-2H3;/q;;+1 |
InChI Key |
HAHJBAXTYXRARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.CC(=O)C.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



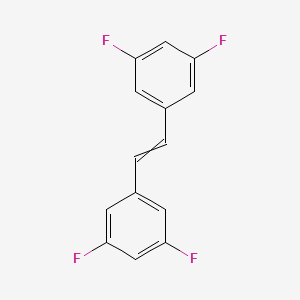

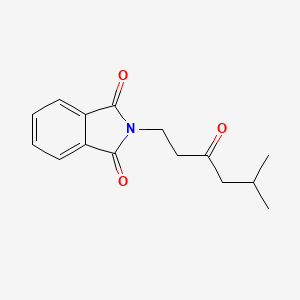

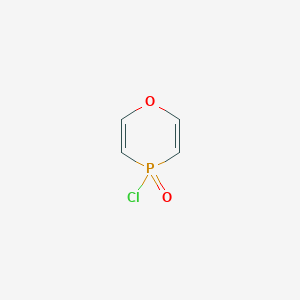
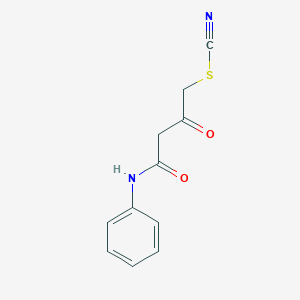

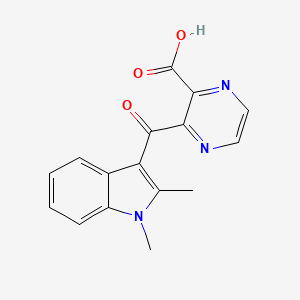
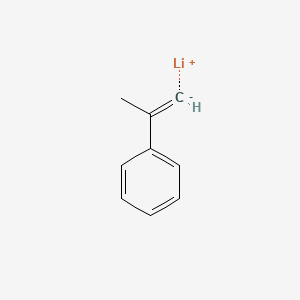
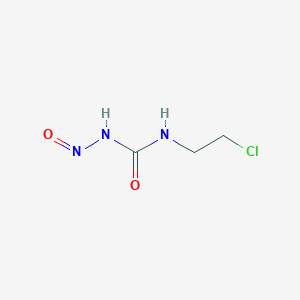
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
